3-(Pyrrolidin-3-ylmethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-ylmethyl)quinoline is a heterocyclic compound that features both a quinoline and a pyrrolidine ring. Quinoline is a nitrogen-containing aromatic compound, while pyrrolidine is a saturated five-membered ring containing nitrogen. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-ylmethyl)quinoline typically involves the construction of the quinoline ring followed by the introduction of the pyrrolidine moiety. One common method is the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene. The reaction conditions often include the use of a Lewis acid catalyst such as BF3·Et2O.
Another approach involves the use of a Friedländer synthesis, where a 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline ring. The pyrrolidine ring can then be introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
3-(Pyrrolidin-3-ylmethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Comparison with Similar Compounds
3-(Pyrrolidin-3-ylmethyl)quinoline can be compared to other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline ring but may have different substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may exhibit different reactivity and biological activity depending on the substituents attached to the ring.
Similar Compounds
Quinoline: A nitrogen-containing aromatic compound with various biological activities.
Pyrrolidine: A saturated five-membered ring containing nitrogen, used in the synthesis of pharmaceuticals and agrochemicals.
Pyrazoloquinolines: Compounds containing both pyrazole and quinoline rings, studied for their pharmacological properties.
Properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-13(3-1)8-12(10-16-14)7-11-5-6-15-9-11/h1-4,8,10-11,15H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJXPRXYDPNTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.